molecular formula C15H24O5 B14401815 Diethyl methyl(1-methyl-3-oxocyclohexyl)propanedioate CAS No. 88710-74-1

Diethyl methyl(1-methyl-3-oxocyclohexyl)propanedioate

Cat. No.: B14401815
CAS No.: 88710-74-1
M. Wt: 284.35 g/mol
InChI Key: RNMIMAQCWIFZQV-UHFFFAOYSA-N
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Description

Diethyl methyl(1-methyl-3-oxocyclohexyl)propanedioate is an organic compound with the molecular formula C14H22O5. It is a derivative of cyclohexanone and malonic acid, characterized by the presence of ester functional groups. This compound is of interest in organic synthesis and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl methyl(1-methyl-3-oxocyclohexyl)propanedioate typically involves the reaction of cyclohexanone with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes alkylation with methyl iodide to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of catalysts to enhance reaction rates .

Chemical Reactions Analysis

Types of Reactions

Diethyl methyl(1-methyl-3-oxocyclohexyl)propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Diethyl methyl(1-methyl-3-oxocyclohexyl)propanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl methyl(1-methyl-3-oxocyclohexyl)propanedioate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. The ester groups can undergo hydrolysis to form carboxylic acids, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl methyl(1-methyl-3-oxocyclohexyl)propanedioate is unique due to its combination of a cyclohexane ring with ester groups, providing a versatile platform for various chemical transformations. Its structure allows for multiple functionalization possibilities, making it valuable in synthetic organic chemistry .

Properties

CAS No.

88710-74-1

Molecular Formula

C15H24O5

Molecular Weight

284.35 g/mol

IUPAC Name

diethyl 2-methyl-2-(1-methyl-3-oxocyclohexyl)propanedioate

InChI

InChI=1S/C15H24O5/c1-5-19-12(17)15(4,13(18)20-6-2)14(3)9-7-8-11(16)10-14/h5-10H2,1-4H3

InChI Key

RNMIMAQCWIFZQV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C(=O)OCC)C1(CCCC(=O)C1)C

Origin of Product

United States

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